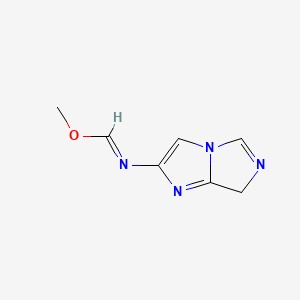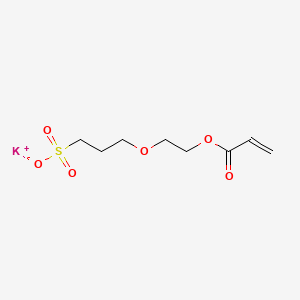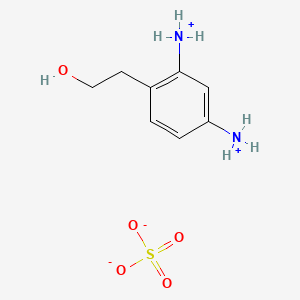
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a m-phenylenediammonium core, with a sulphate counterion. Its unique structure imparts specific chemical and physical properties that make it valuable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate typically involves the reaction of m-phenylenediamine with ethylene oxide in the presence of a suitable catalyst. The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the hydroxyethyl derivative. The resulting product is then treated with sulphuric acid to form the sulphate salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves the continuous feeding of m-phenylenediamine and ethylene oxide into the reactor, followed by the addition of sulphuric acid to precipitate the sulphate salt. The product is then purified through crystallization and filtration techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination, under controlled temperature conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate finds extensive use in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized derivatives.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The aromatic ring can undergo electrophilic substitution, altering the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffering agent in biological research.
2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and contact lenses.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Uniqueness
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate is unique due to its specific combination of a hydroxyethyl group and a m-phenylenediammonium core, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
93882-00-9 |
|---|---|
分子式 |
C8H14N2O5S |
分子量 |
250.27 g/mol |
IUPAC 名称 |
[3-azaniumyl-4-(2-hydroxyethyl)phenyl]azanium;sulfate |
InChI |
InChI=1S/C8H12N2O.H2O4S/c9-7-2-1-6(3-4-11)8(10)5-7;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) |
InChI 键 |
SZIRFXODCDRXQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[NH3+])[NH3+])CCO.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


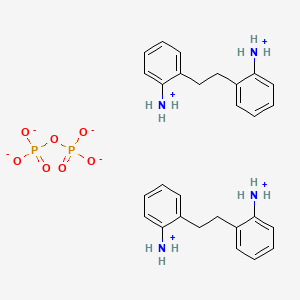
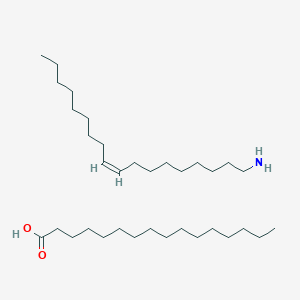
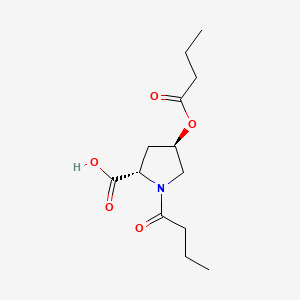
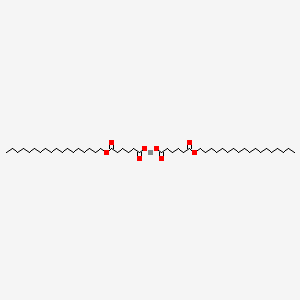

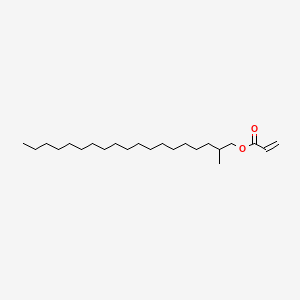

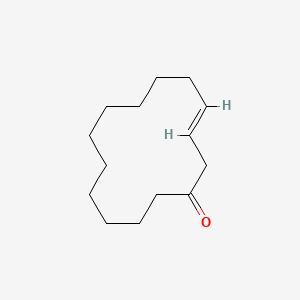



![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
